

Spectroscopic Data of 2,6-Diiodo-4-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Diiodo-4-nitroaniline

Cat. No.: B146649

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Executive Summary: This guide provides a comprehensive analysis of the spectroscopic profile of **2,6-Diiodo-4-nitroaniline**, a crucial intermediate in various synthetic applications. Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the principles, experimental protocols, and detailed interpretation of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data for this compound. By integrating established methodologies with spectral interpretation, this guide serves as an authoritative reference for the structural elucidation and quality control of **2,6-Diiodo-4-nitroaniline**.

Introduction

2,6-Diiodo-4-nitroaniline is a highly substituted aromatic compound whose utility in organic synthesis, particularly as a precursor for dyes and pharmaceutical agents, is significant.^[1] The precise arrangement of its functional groups—an amine (-NH₂), a nitro group (-NO₂), and two iodine atoms on a benzene ring—creates a unique electronic environment that dictates its reactivity and physical properties. Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive and highly informative fingerprint of the molecule's architecture. This guide details the application and interpretation of key spectroscopic methods to provide a holistic understanding of **2,6-Diiodo-4-nitroaniline**.

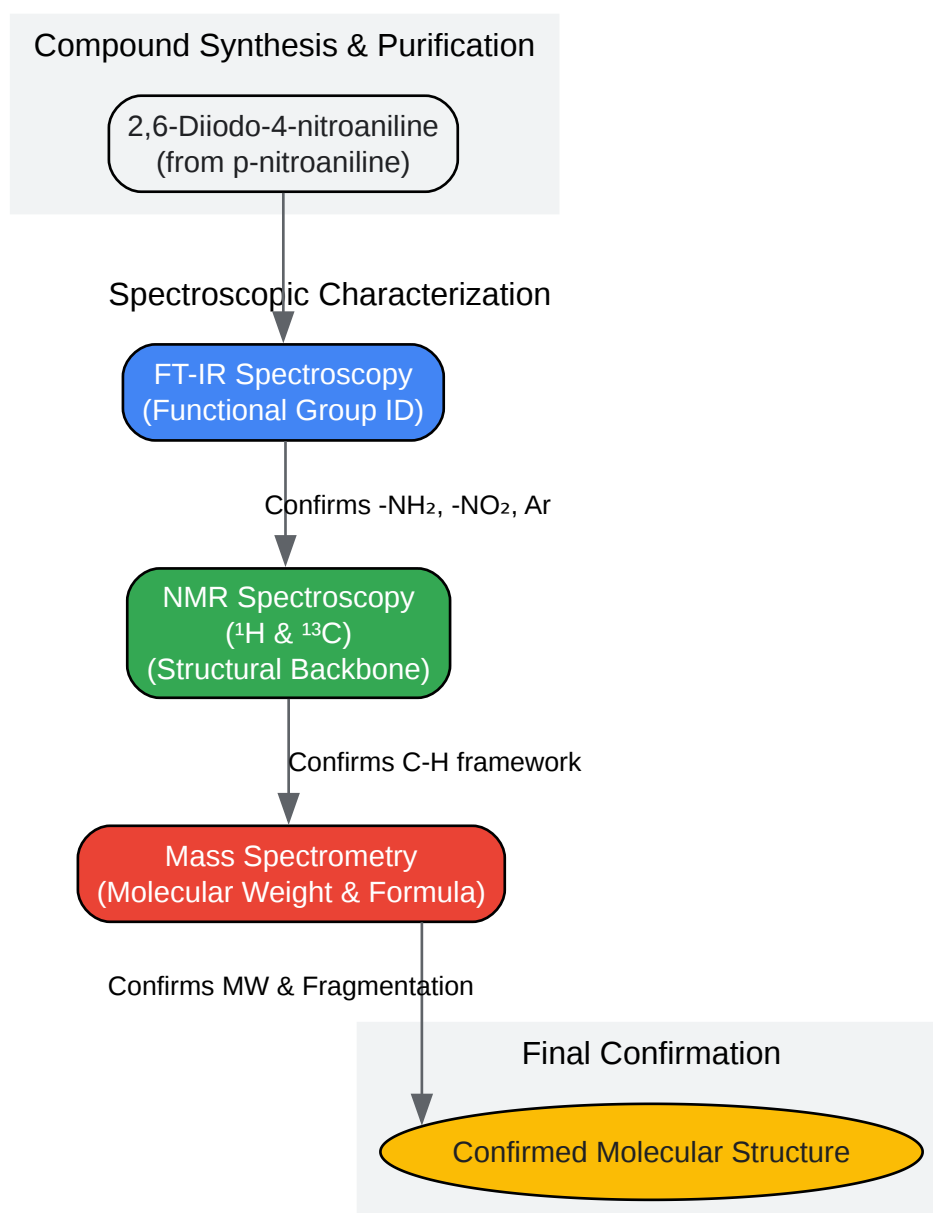
Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before undertaking spectroscopic analysis, as these properties can influence sample preparation and handling. **2,6-Diiodo-4-nitroaniline** is typically encountered as a yellow crystalline solid.^[1] Its high melting point is indicative of a stable crystal lattice structure. Key properties are summarized in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ I ₂ N ₂ O ₂	^[2]
Molecular Weight	389.92 g/mol	^[2]
Appearance	Light yellow to amber powder/crystal	^[1] ^[3]
Melting Point	251-253 °C	^[4]
Solubility	Soluble in alcohol and ether; insoluble in water.	^[1]
CAS Number	5398-27-6	^[4]

Spectroscopic Analysis Workflow

The comprehensive characterization of **2,6-Diiodo-4-nitroaniline** involves a multi-technique approach to confirm both the functional groups present and their connectivity. The logical workflow ensures that each analysis provides complementary information, leading to an unambiguous structural assignment.



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Caption: Workflow for the spectroscopic characterization of **2,6-Diiodo-4-nitroaniline**.

Fourier-Transform Infrared (FT-IR) Spectroscopy Principles and Rationale for FT-IR

FT-IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. Infrared radiation induces vibrations in molecular bonds (stretching, bending), and the specific frequencies at which a molecule absorbs this radiation are characteristic of the

types of bonds present. For **2,6-Diiodo-4-nitroaniline**, FT-IR is used to confirm the presence of the amine (-NH_2) and nitro (-NO_2) groups, as well as the aromatic ring.

Experimental Protocol: KBr Pellet Method

The solid nature of **2,6-Diiodo-4-nitroaniline** makes the Potassium Bromide (KBr) pellet method the preferred technique for FT-IR analysis. This approach minimizes spectral interference from solvents.

- **Sample Preparation:** Grind 1-2 mg of the **2,6-Diiodo-4-nitroaniline** sample into a fine powder using an agate mortar and pestle.^[5]
- **Matrix Mixing:** Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the sample. The homogeneity of this mixture is critical for a clear spectrum.^[5]
- **Pellet Formation:** Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7,000-10,000 psi) to form a transparent or translucent pellet.^[1] A clear pellet indicates that the particle size is sufficiently small to reduce light scattering.
- **Data Acquisition:** Place the KBr pellet into the sample holder of the FT-IR spectrometer.
- **Background Scan:** Perform a background scan with an empty sample compartment to account for atmospheric CO_2 and water vapor.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm^{-1} .

Data Interpretation

The FT-IR spectrum of **2,6-Diiodo-4-nitroaniline** will be dominated by characteristic absorptions from its functional groups. While a complete, peer-reviewed spectrum with peak assignments is not readily available, the expected absorption regions can be accurately predicted based on established correlation tables and data from similar compounds like p-nitroaniline.^{[6][7]}

Wavenumber (cm ⁻¹)	Vibration Mode	Expected Appearance	Rationale
3480 - 3350	N-H Asymmetric & Symmetric Stretch	Two sharp bands	Characteristic of a primary amine (-NH ₂) group. [6]
3100 - 3000	Aromatic C-H Stretch	Weak to medium bands	Confirms the presence of the benzene ring.
~1630	N-H Scissoring (Bending)	Medium band	Further confirmation of the primary amine group. [6]
1550 - 1475	Asymmetric NO ₂ Stretch	Strong, sharp band	A key indicator for aromatic nitro compounds. [7]
1360 - 1290	Symmetric NO ₂ Stretch	Strong, sharp band	The second key indicator for the nitro group. [7]
~850	C-I Stretch	Weak to medium band	The C-I bond absorption falls in the fingerprint region and can be difficult to assign definitively.
~830	C-H Out-of-Plane Bending	Strong band	Indicative of a 1,2,3,5-tetrasubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of ¹H and ¹³C NMR

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.
- ^{13}C NMR provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment.

For **2,6-Diiodo-4-nitroaniline**, the high degree of symmetry and the presence of strongly electronegative and electropositive substituents lead to a simple yet informative set of spectra.

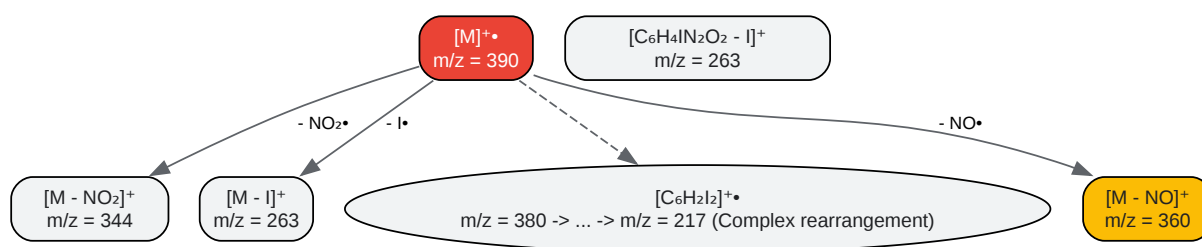
Experimental Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **2,6-Diiodo-4-nitroaniline** in a suitable deuterated solvent (e.g., 0.7 mL of DMSO- d_6 or CDCl_3) in an NMR tube. DMSO- d_6 is often preferred for nitroanilines due to better solubility.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the resonant frequencies of ^1H and ^{13}C . Shimming is performed to optimize the homogeneity of the magnetic field.[\[8\]](#)
- ^1H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR Acquisition: A proton-decoupled experiment is standard, which results in a spectrum where each unique carbon appears as a single line. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as the ^{13}C isotope has a low natural abundance.

^1H NMR Spectral Data and Interpretation

Due to the symmetrical substitution on the aromatic ring, the two aromatic protons (at C3 and C5) are chemically and magnetically equivalent.

2,6-Diiodo-4-nitroaniline

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